

2-Fluoro-6-(trifluoromethyl)benzonitrile CAS 133116-83-3 overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-6-(trifluoromethyl)benzonitrile
Cat. No.:	B108081

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-6-(trifluoromethyl)benzonitrile** (CAS 133116-83-3)

Foreword: Unpacking a Key Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. **2-Fluoro-6-(trifluoromethyl)benzonitrile** stands as a premier example of a high-value, fluorinated aromatic building block. Its utility stems not just from the presence of fluorine, but from the specific ortho-relationship of the fluoro, trifluoromethyl, and nitrile functional groups. This precise arrangement imparts a unique electronic and steric profile, rendering it a versatile intermediate for constructing complex molecular architectures.^{[1][2]} The trifluoromethyl group is a well-established bioisostere for enhancing lipophilicity and metabolic stability, crucial attributes in drug design for improving bioavailability.^{[1][3]} Simultaneously, the nitrile and fluoro groups serve as versatile synthetic handles for a variety of chemical transformations. This guide offers a deep dive into the core properties, reactivity, and applications of this compound, grounded in practical, field-proven insights for the research and development professional.

Core Physicochemical & Spectroscopic Profile

A foundational aspect of utilizing any chemical reagent is a thorough understanding of its physical and spectroscopic characteristics. These data points are the first line of validation for material identity and purity.

Physical and Chemical Properties

The quantitative data for **2-Fluoro-6-(trifluoromethyl)benzonitrile** are summarized below. These values are critical for experimental planning, from reaction setup to purification.

Property	Value	Source(s)
CAS Number	133116-83-3	[1] [4] [5]
Molecular Formula	C ₈ H ₃ F ₄ N	[1] [4]
Molecular Weight	189.11 g/mol	[1] [4] [5]
Appearance	White to almost white powder or lump	[1]
Melting Point	26-28 °C	[1] [4]
Density	1.373 g/mL at 25 °C	[4] [5]
Refractive Index (n _{20/D})	1.452	[4]
Purity	≥ 97% or ≥ 98% (GC)	[1]

Spectroscopic Signature for Identity Confirmation

In any synthetic workflow, verifying the structure of intermediates is paramount. The following describes the expected spectroscopic fingerprint of **2-Fluoro-6-(trifluoromethyl)benzonitrile**, forming a self-validating protocol for researchers.

- Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR: This is the most definitive technique for this compound. Two distinct signals are expected: a singlet for the trifluoromethyl (-CF₃) group, typically observed around δ -63 ppm, and another signal for the aromatic fluorine (Ar-F).[\[6\]](#)

- ^1H NMR: The aromatic region will display a complex multiplet pattern corresponding to the three protons on the benzene ring.
- ^{13}C NMR: Key signals include the nitrile carbon ($\text{C}\equiv\text{N}$), the carbon atoms attached to the fluorine and trifluoromethyl groups (showing characteristic C-F coupling), and the remaining aromatic carbons. The CF_3 carbon will appear as a quartet due to coupling with the three fluorine atoms.

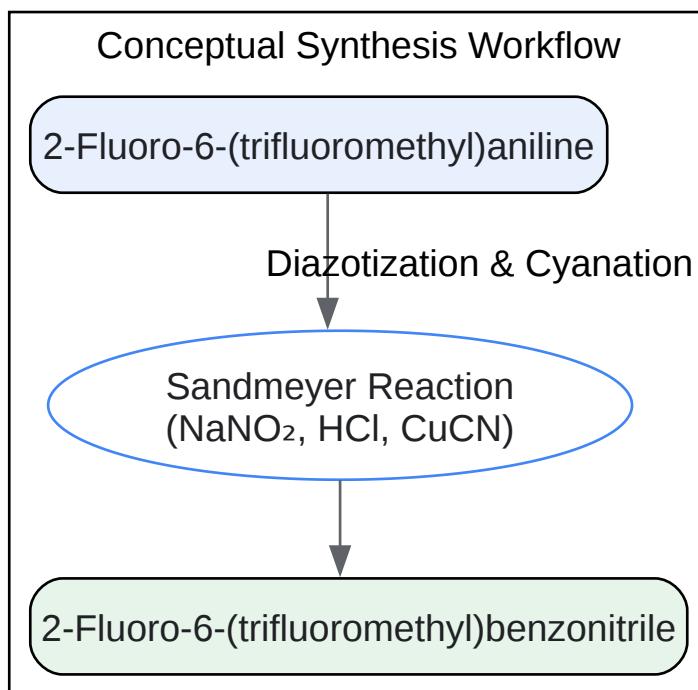
- Infrared (IR) Spectroscopy:
 - A sharp, strong absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch is expected in the range of $2230\text{-}2240\text{ cm}^{-1}$.
 - Strong bands corresponding to C-F stretching from both the Ar-F and $-\text{CF}_3$ groups will be prominent, typically in the $1100\text{-}1400\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) should be observed at $\text{m/z} = 189.11$, corresponding to the molecular weight of the compound.

Synthesis and Key Chemical Transformations

The true power of **2-Fluoro-6-(trifluoromethyl)benzonitrile** lies in its reactivity, which allows it to serve as a cornerstone for more complex molecules.

Representative Synthesis Pathway

While multiple routes to ortho-substituted benzonitriles exist, a common strategy involves functional group transformation from a readily available precursor. The diagram below illustrates a conceptual workflow.



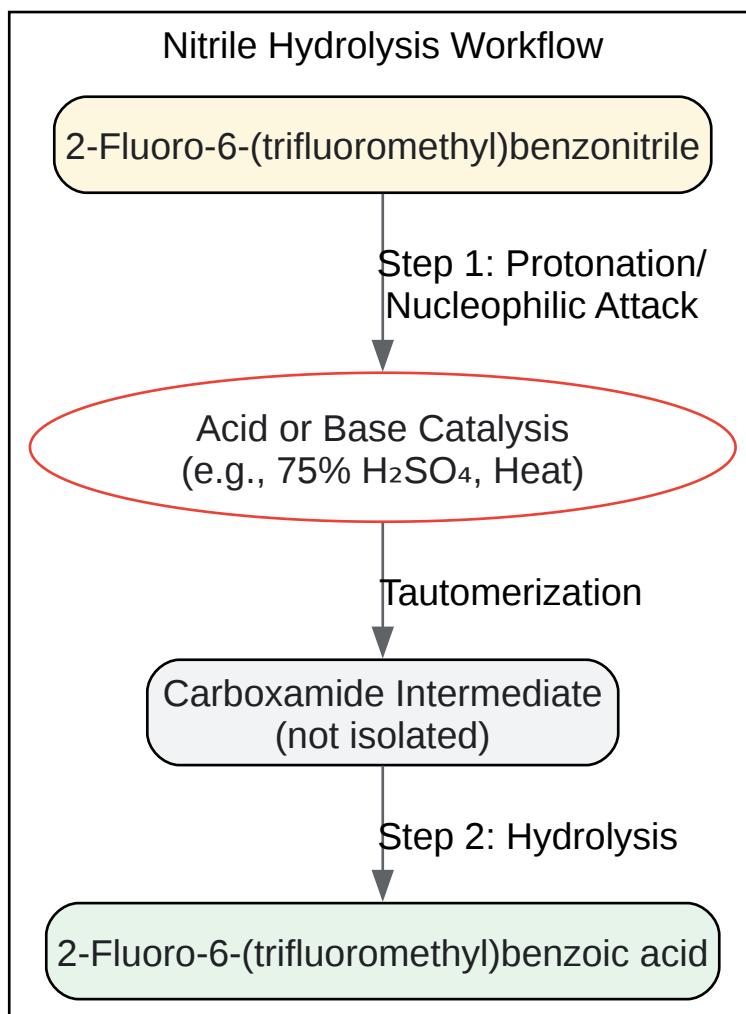
[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in the Synthesis: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine (aniline) to a nitrile. The aniline precursor is first converted to a diazonium salt using sodium nitrite and a strong acid. This intermediate is highly reactive and is immediately treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide group, yielding the desired benzonitrile. This method is often preferred for its high yields and tolerance of various functional groups.

Core Reactivity: Hydrolysis to Benzoic Acid

One of the most valuable transformations of this molecule is the hydrolysis of the nitrile group to a carboxylic acid. The resulting 2-Fluoro-6-(trifluoromethyl)benzoic acid is a critical intermediate in its own right, notably in the synthesis of pharmaceuticals like Elagolix.^[7]



[Click to download full resolution via product page](#)

Caption: Reaction pathway for the hydrolysis of the nitrile group.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is based on established procedures for converting aryl nitriles to carboxylic acids.

[8]

- Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 75% sulfuric acid.
- Reagent Addition: While stirring, slowly and carefully add **2-Fluoro-6-(trifluoromethyl)benzonitrile** to the acid. The addition should be controlled to manage any

initial exotherm.

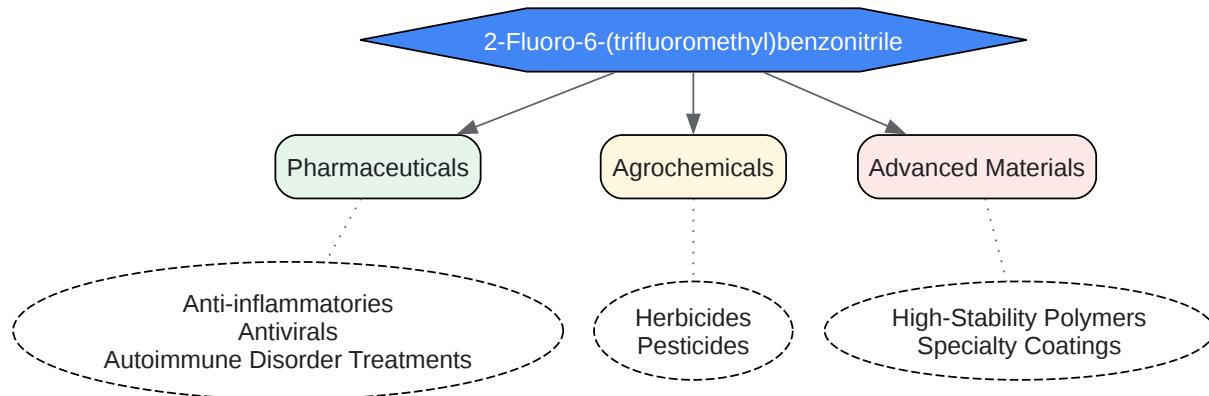
- Heating: Heat the reaction mixture to a temperature of 100-150°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is no longer detected. Rationale: The high temperature and strong acid are necessary to overcome the stability of the nitrile group and drive the hydrolysis to completion.
- Workup: Allow the mixture to cool to a safe temperature (e.g., <100°C) and then carefully pour it onto crushed ice. This will precipitate the solid carboxylic acid product while quenching the reaction. Rationale: The product is typically less soluble in the cold, acidic aqueous solution, facilitating its isolation.
- Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield the pure 2-Fluoro-6-(trifluoromethyl)benzoic acid.

Advanced Reactivity: C-CN Bond Activation

For specialized applications, the C-CN bond itself can be targeted. Research has shown that zerovalent nickel complexes can oxidatively add across the C-CN bond of fluorinated benzonitriles.^[9] The stability of the resulting metallacycle is strongly influenced by the presence of ortho-fluoro substituents, which stabilize the C-C bond activation product.^{[9][10]} This type of reactivity opens pathways for novel catalytic cycles and cross-coupling reactions, a topic of significant interest to organometallic and synthetic chemists.

Applications in Research and Development

The unique combination of functional groups makes **2-Fluoro-6-(trifluoromethyl)benzonitrile** a sought-after intermediate in several high-value R&D sectors.

[Click to download full resolution via product page](#)

Caption: Key application areas for **2-Fluoro-6-(trifluoromethyl)benzonitrile**.

- Pharmaceutical Development: This is a primary application area. The compound serves as a key intermediate in synthesizing a variety of pharmaceuticals.^[1] Its structure is integral to developing anti-inflammatory and antiviral drugs, where the fluorinated motif enhances therapeutic efficacy.^[1] It is also used in the synthesis of Quinolinecarboxamides for treating autoimmune disorders.^[11]
- Agricultural Chemistry: It is employed in the formulation of next-generation herbicides and pesticides. The fluorinated groups can enhance the potency and selectivity of the active ingredients, improving crop yields.^[1]
- Material Science: The compound is used to create advanced materials with unique properties, such as improved thermal stability and chemical resistance, which are beneficial for specialty coatings and high-performance composites.^[1]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial for ensuring laboratory safety. **2-Fluoro-6-(trifluoromethyl)benzonitrile** is classified as a hazardous substance.

GHS Hazard Classification

Hazard Class	GHS Code(s)	Description	Source(s)
Acute Toxicity	H301, H302, H311, H312, H331, H332	Toxic or Harmful if swallowed, in contact with skin, or if inhaled.	[4][12]
Skin Irritation	H315	Causes skin irritation.	[4][12][13]
Eye Irritation	H319	Causes serious eye irritation.	[12]
Allergic Reaction	H317	May cause an allergic skin reaction.	[4]
Target Organ Toxicity	H335	May cause respiratory irritation.	

Recommended Handling and Storage Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[4\]](#) Ensure a safety shower and eyewash station are readily accessible.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[4\]](#)[\[13\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[13\]](#) Do not breathe dust or vapor.[\[4\]](#) Wash hands thoroughly after handling.[\[13\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[4\]](#)[\[13\]](#) Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[4\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[\[13\]](#)

References

- Product Specific

- Supporting Information for a scientific public
- Chemical Properties of **2-Fluoro-6-(trifluoromethyl)benzonitrile**. ChemBK. [Link]
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)]
- Exploring 3-Fluoro-5-(trifluoromethyl)
- US Patent US5478963A: Process for the preparation of 2,3,6-trifluorobenzoic acid.
- Understanding the Synthesis and Applications of Trifluoromethyl
- CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 133116-83-3 | 2-Fluoro-6-(trifluoromethyl)benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. nbinno.com [nbinno.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 2-フルオロ-6-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]
- 8. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 9. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3 [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Fluoro-6-(trifluoromethyl)benzonitrile CAS 133116-83-3 overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108081#2-fluoro-6-trifluoromethyl-benzonitrile-cas-133116-83-3-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com